REACTION_SMILES
|
[CH3:31][CH2:32][OH:33].[F:1][CH:2]1[C:3]2=[CH:4][C:5](=[O:30])[CH:6]=[CH:7][C:8]2([CH3:29])[C:9]2([F:28])[CH:10]([OH:27])[CH2:11][C:12]3([CH3:26])[C:13]([C:19]([CH2:20][O:21][C:22](=[O:23])[CH3:24])=[O:25])=[CH:14][CH2:15][CH:16]3[CH:17]2[CH2:18]1>>[F:1][CH:2]1[C:3]2=[CH:4][C:5](=[O:30])[CH:6]=[CH:7][C:8]2([CH3:29])[C:9]2([F:28])[CH:10]([OH:27])[CH2:11][C:12]3([CH3:26])[C:13]([C:19]([CH2:20][OH:21])=[O:25])=[CH:14][CH2:15][CH:16]3[CH:17]2[CH2:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC(=O)C1=CCC2C3CC(F)C4=CC(=O)C=CC4(C)C3(F)C(O)CC12C
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CC(O)C3(F)C(CC(F)C4=CC(=O)C=CC43C)C1CC=C2C(=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:31][CH2:32][OH:33].[F:1][CH:2]1[C:3]2=[CH:4][C:5](=[O:30])[CH:6]=[CH:7][C:8]2([CH3:29])[C:9]2([F:28])[CH:10]([OH:27])[CH2:11][C:12]3([CH3:26])[C:13]([C:19]([CH2:20][O:21][C:22](=[O:23])[CH3:24])=[O:25])=[CH:14][CH2:15][CH:16]3[CH:17]2[CH2:18]1>>[F:1][CH:2]1[C:3]2=[CH:4][C:5](=[O:30])[CH:6]=[CH:7][C:8]2([CH3:29])[C:9]2([F:28])[CH:10]([OH:27])[CH2:11][C:12]3([CH3:26])[C:13]([C:19]([CH2:20][OH:21])=[O:25])=[CH:14][CH2:15][CH:16]3[CH:17]2[CH2:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC(=O)C1=CCC2C3CC(F)C4=CC(=O)C=CC4(C)C3(F)C(O)CC12C
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CC(O)C3(F)C(CC(F)C4=CC(=O)C=CC43C)C1CC=C2C(=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |